molecular formula C14H10ClFO2 B580940 4-(3-Chloro-5-fluorophenyl)phenylacetic acid CAS No. 1334499-97-6

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Cat. No.: B580940
CAS No.: 1334499-97-6
M. Wt: 264.68
InChI Key: KFFSYUUGAKFINH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a chemical building block designed for research and development, primarily in medicinal chemistry. Compounds within the phenylacetic acid class are established as critical intermediates in the synthesis of novel therapeutic agents . The specific substitution pattern on the biphenyl core of this molecule is strategically valuable, as halogenated phenylacetic acids are frequently utilized to optimize the potency and properties of drug candidates . For instance, structurally similar chloro- and fluoro-substituted phenylacetic acids have been identified as potent leads in anti-parasitic drug discovery programs, demonstrating the importance of this chemical motif in targeting infectious diseases . Furthermore, analogous compounds serve as key intermediates in the development of inhibitors for protein-protein interactions in oncology research, such as MDM2-p53 inhibitors, highlighting the potential application of this scaffold in cancer therapeutics . The integration of both chlorine and fluorine atoms allows researchers to fine-tune the molecule's electronic characteristics and metabolic stability, making this compound a versatile fragment for constructing diverse compound libraries aimed at hit identification and lead optimization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSYUUGAKFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716598
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-97-6
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Allylation of Ortho-Chlorophenol

Ortho-chlorophenol is converted to its alkali metal salt (e.g., potassium or sodium salt) and reacted with allyl halides (e.g., allyl chloride) in aqueous or alcoholic media. The reaction proceeds via nucleophilic substitution, yielding ortho-chlorophenyl allyl ether. Key conditions include:

  • Temperature : 50–80°C

  • Catalyst : None required (base-mediated reaction)

  • Yield : >85% (reported qualitatively).

The product is isolated via phase separation and dried under reduced pressure to ensure anhydrous conditions for subsequent steps.

Friedel-Crafts Acylation with Diethyl Oxalate

In the presence of anhydrous aluminum chloride (AlCl₃), ortho-chlorophenyl allyl ether undergoes Friedel-Crafts acylation with diethyl oxalate in anhydrous ether or tetrahydrofuran (THF). This step forms para-allyloxy phenylglyoxalate, with the AlCl₃ acting as a Lewis acid to facilitate electrophilic aromatic substitution.

  • Solvent : Anhydrous ether or THF

  • Catalyst : AlCl₃ (1.2–1.5 equivalents)

  • Reaction Time : 4–6 hours

Wolff-Kishner Reduction to Ethyl Ester

The glyoxalate intermediate is reduced using hydrazine hydrate and potassium hydroxide (KOH) in diethylene glycol or triethylene glycol. Traditional Wolff-Kishner conditions (high-temperature, prolonged reactions) are avoided by optimizing the reaction at 90–100°C for 3 hours, minimizing side reactions.

  • Reducing Agent : Hydrazine hydrate (1.5 equivalents)

  • Base : KOH (2.0 equivalents)

  • Yield : >90% (estimated from patent claims).

Hydrolysis to Target Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (20–30% w/v) followed by acidification with concentrated hydrochloric acid (HCl). This step achieves near-quantitative conversion to the final product.

  • Hydrolysis Time : 30–60 minutes

  • Acidification Agent : Concentrated HCl

  • Yield : >95% (reported qualitatively).

Table 1: Summary of Four-Step Synthesis

StepReagents/CatalystsConditionsKey Outcomes
1Allyl chloride, KOH50–80°C, aqueous phaseOrtho-chlorophenyl allyl ether
2Diethyl oxalate, AlCl₃Anhydrous ether, 4–6 hrsPara-allyloxy phenylglyoxalate
3Hydrazine hydrate, KOH90–100°C, 3 hrsEthyl ester derivative
4NaOH, HClReflux, 30–60 mins4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Diazotization and Hydrolysis Route

The Chinese patent CN106928044A outlines a shorter pathway utilizing diazonium chemistry to introduce the trichloroethyl group, followed by acidic hydrolysis.

Diazotization and Trichloroethylation

Fluoroaniline undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in the presence of vinylidene chloride. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) and copper-based catalyst (e.g., CuCl₂) enhance the reaction efficiency.

  • Solvent : Water with ≤2:1 organic solvent (e.g., dichloromethane)

  • Temperature : 0–5°C (prevents diazonium decomposition)

  • Yield : 70–80% (estimated from patent).

Acidic Hydrolysis

The trichloroethyl intermediate is hydrolyzed under acidic conditions (e.g., sulfuric or hydrochloric acid) to yield the target acetic acid derivative. The reaction is conducted in a mixed solvent system to balance solubility and reactivity.

  • Acid Concentration : 6–12 M

  • Temperature : 80–100°C

  • Reaction Time : 2–4 hours

Table 2: Diazotization-Hydrolysis Method Overview

StepReagents/CatalystsConditionsKey Outcomes
1NaNO₂, HCl, CuCl₂0–5°C, phase-transfer catalystTrichloroethyl intermediate
2H₂SO₄ or HCl80–100°C, 2–4 hrsThis compound

Comparative Analysis of Methodologies

Yield and Scalability

  • Four-Step Synthesis : Offers higher cumulative yields (>80% overall) but requires meticulous handling of anhydrous conditions and toxic reagents (e.g., hydrazine).

  • Diazotization Route : Shorter (two steps) but lower yields (70–80%) due to diazonium instability.

Industrial Applicability

  • The Korean method’s use of continuous flow reactors for allylation and hydrolysis steps enhances scalability.

  • The Chinese method’s reliance on low-temperature diazotization complicates large-scale implementation.

Mechanistic Insights and Optimization Strategies

Friedel-Crafts Acylation Dynamics

The AlCl₃-catalyzed formation of para-allyloxy phenylglyoxalate proceeds via a Wheland intermediate, with electron-donating allyloxy groups directing electrophilic attack to the para position. Solvent choice (anhydrous ether) minimizes side reactions such as oligomerization.

Wolff-Kishner Reduction Modifications

By substituting traditional high-boiling solvents (e.g., ethylene glycol) with diethylene glycol and reducing reaction times, the Korean method achieves faster kinetics while maintaining selectivity.

Diazonium Stability Enhancements

The Chinese patent’s use of copper catalysts stabilizes the diazonium intermediate, enabling efficient trichloroethylation even at subambient temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-(3-Chloro-5-fluorophenyl)benzoic acid.

    Reduction: 4-(3-Chloro-5-fluorophenyl)phenylethanol.

    Substitution: 4-(3-Iodo-5-fluorophenyl)phenylacetic acid.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by halogen positioning, lipophilicity, and steric effects. Below is a comparative analysis with key analogs:

Compound Name CAS Number Substituents Molecular Formula Lipophilicity (log k) Key Applications
4-(3-Chloro-5-fluorophenyl)phenylacetic acid 1334499-97-6 3-Cl, 5-F on biphenyl C₁₄H₁₀ClFO₂ N.R. Pharmaceutical intermediates
2-(3-Chloro-5-fluorophenyl)acetic acid 202001-00-1 3-Cl, 5-F on phenyl + acetic acid C₈H₅ClFO₂ 0.93 (similarity score) Agrochemical synthesis
4-Chloro-2-fluorophenylacetic acid 194240-75-0 4-Cl, 2-F on phenyl + acetic acid C₈H₅ClFO₂ 0.91 (similarity score) Polymer additives
4-Chloro-α-methylphenylacetic acid 90536-66-6 4-Cl on phenyl + α-methyl group C₉H₉ClO₂ N.R. Organic synthesis intermediates

Notes:

  • Lipophilicity : The presence of halogens (Cl, F) increases lipophilicity, enhancing membrane permeability. Analog 202001-00-1 shows high similarity (0.93) to the target compound, suggesting comparable bioavailability .
  • Synthetic Accessibility: Biphenyl derivatives like 1334499-97-6 require multi-step synthesis, whereas monosubstituted analogs (e.g., 90536-66-6) are simpler to prepare .

Spectroscopic and Computational Studies

Studies on phenylacetic acid derivatives using NMR and FT-IR reveal that halogen positioning alters electron distribution and hydrogen-bonding capacity. For example:

  • The 3-Cl,5-F configuration in 1334499-97-6 creates a dipole moment that enhances intermolecular interactions, as seen in DFT calculations for similar compounds .
  • 4-Chloro-2-fluorophenylacetic acid (194240-75-0) exhibits distinct IR absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend), differing from the target compound due to substituent orientation .

Commercial and Industrial Relevance

  • Pricing: Biphenyl derivatives like 1334499-97-6 are typically high-cost (e.g., $240–890 per gram for related compounds) due to complex synthesis, whereas monosubstituted analogs (e.g., 4-chloro-α-methylphenylacetic acid) are cheaper ($180–680 per gram) .
  • Market Demand: Industrial phenylacetic acids are driven by demand for non-steroidal anti-inflammatory drugs (NSAIDs) and fragrances, though halogenated variants are niche products .

Key Research Findings

Bioactivity : Chloro-fluoro substitution patterns (e.g., 3-Cl,5-F) correlate with enhanced antimicrobial activity in phenylacetic acid derivatives, though specific data for 1334499-97-6 remains unreported .

Thermal Stability: Biphenyl analogs exhibit higher thermal stability (>200°C) compared to monosubstituted phenylacetic acids, making them suitable for high-temperature industrial processes .

Regulatory Status : Fluorinated phenylacetic acids face stringent environmental regulations due to persistence in aquatic systems, necessitating specialized disposal protocols .

Biological Activity

4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS No. 1334499-97-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with a chloro and a fluorine substituent on the aromatic ring, which may influence its biological properties. The presence of electron-withdrawing groups like chlorine and fluorine is known to enhance the pharmacological profile of compounds by affecting their lipophilicity, binding affinity, and overall reactivity.

The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Structure-Activity Relationship (SAR)

Research indicates that the positioning and nature of substituents on the phenyl rings significantly impact the potency and selectivity of this compound. For instance, studies have shown that compounds with fluorine substituents at specific positions exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Substituent Position Compound Example EC50 (μM) Biological Activity
4-position4-F0.35Enhanced potency
3-position3-Cl1.2Moderate potency
3,5-difluoro3,5-F20.07Significantly increased potency

Biological Activity Studies

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while some fluorinated compounds exhibit enhanced efficacy, they may also present cytotoxicity concerns at higher concentrations. Further studies are needed to evaluate the therapeutic index of this compound.

Q & A

Q. How can researchers troubleshoot challenges in purification?

  • Answer:
  • Recrystallization : Use solvent pairs like ethanol/water to isolate pure crystals; monitor via differential scanning calorimetry (DSC) .
  • Reverse-phase HPLC : Optimize mobile phase composition (e.g., 0.1% formic acid) to resolve closely eluting impurities .
  • Ion-exchange chromatography : Separate acidic byproducts using Dowex® resin in basic conditions .

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